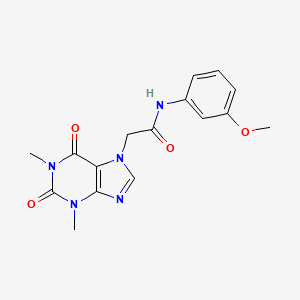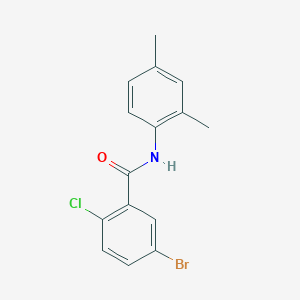
1-(3-cyclopentylpropanoyl)-4-(4-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclopentylpropanoyl)-4-(4-methoxyphenyl)piperazine, commonly known as CPP, is a piperazine derivative that has been widely used in scientific research. It is a psychoactive drug that is known to interact with the serotonin receptor system in the brain. CPP has been found to have potential therapeutic applications in a number of neurological and psychiatric disorders.
Mecanismo De Acción
CPP acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. It has been found to increase the release of serotonin and other neurotransmitters in the brain, leading to changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
CPP has been found to have a number of biochemical and physiological effects in the brain. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, leading to changes in mood, cognition, and behavior. CPP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, CPP also has a number of limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been found to have a number of off-target effects, which can complicate its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on CPP. One area of interest is the role of CPP in the treatment of depression and anxiety. Another area of interest is the development of new compounds that target the serotonin receptor system in a more specific and selective manner. Additionally, there is interest in studying the long-term effects of CPP on the brain and the potential for neuroprotective effects.
Métodos De Síntesis
CPP can be synthesized through a number of different methods. One common method involves the reaction of 4-methoxyphenylpiperazine with cyclopentylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
CPP has been used extensively in scientific research as a tool to study the serotonin receptor system. It has been found to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. CPP has been used to study the role of these receptors in a number of different neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
3-cyclopentyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-9-7-17(8-10-18)20-12-14-21(15-13-20)19(22)11-6-16-4-2-3-5-16/h7-10,16H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUUGYDKZSBHLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino]phenol](/img/structure/B5707073.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)

![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)

![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)


![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)
